4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid

Catalog No.
S15862905
CAS No.
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid

Product Name

4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid

IUPAC Name

4-[ethyl(methyl)amino]pyridine-2-carboxylic acid

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c1-3-11(2)7-4-5-10-8(6-7)9(12)13/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

HXGARLPWIFWIMG-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC(=NC=C1)C(=O)O

4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid is a pyridine derivative characterized by the presence of an ethyl and a methyl group attached to a nitrogen atom, alongside a carboxylic acid functional group. Its chemical formula is C9H12N2O2C_9H_{12}N_2O_2, and it features a pyridine ring substituted at the 2-position with a carboxylic acid and at the 4-position with an ethyl(methyl)amino group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a building block in drug development.

Typical of pyridine derivatives:

  • Nucleophilic Substitution: The nitrogen atom in the ethyl(methyl)amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The carboxylic acid functional group can undergo protonation and deprotonation, influencing its reactivity in various environments.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or related compounds through condensation.

These reactions highlight the versatility of 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid in synthetic organic chemistry.

The synthesis of 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid can be achieved through several methods:

  • Alkylation of Pyridine Derivatives: Starting from 2-carboxypyridine, alkylation with ethyl and methyl halides can introduce the ethyl(methyl)amino group.
  • Reductive Amination: The reaction of pyridine-2-carboxaldehyde with ethylamine followed by reduction can yield the desired compound.
  • Multi-step Synthesis: Utilizing intermediate compounds such as pyridine-2-carboxylic acid and performing sequential reactions (e.g., amination followed by carboxylation) to achieve the final product.

These methods allow for flexibility in synthesizing this compound based on available starting materials and desired purity levels.

4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound or intermediate in drug synthesis targeting specific diseases.
  • Agricultural Chemistry: Similar compounds have been explored for use as agrochemicals, including herbicides or fungicides.
  • Material Science: Its unique structure may contribute to the development of novel materials or catalysts in organic synthesis.

Studies on the interactions of 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid with biological systems are essential for understanding its pharmacological profile. Potential areas of investigation include:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins or enzymes can provide insights into its mechanism of action.
  • Receptor Interaction: Evaluating its affinity for various receptors may reveal therapeutic targets and inform drug design strategies.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems is crucial for predicting its efficacy and safety profiles.

Several compounds share structural similarities with 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Aminopyridine-2-carboxylic acidAmino group at position 4 and carboxylic acid at position 2Known for neuroprotective effects; used in treating multiple sclerosis.
3-EthylaminopyridineEthylamine substituent at position 3Exhibits different biological activities compared to position 4 substitution.
2-PyridinemethanolHydroxymethyl group at position 2Used primarily as an intermediate in organic synthesis.
NicotinamideAmide form of nicotinic acidImportant in cellular metabolism; precursor to NAD+.

These comparisons highlight the unique aspects of 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid while providing context within a broader class of pyridine derivatives. Each compound's distinct functional groups influence its reactivity and biological properties, making them suitable for various applications in research and industry.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

Explore Compound Types